molecular formula C23H24N6O3 B2383561 5-amino-N-(3,5-dimethylphenyl)-1-{[2-(4-methoxyphenyl)-5-methyl-1,3-oxazol-4-yl]methyl}-1H-1,2,3-triazole-4-carboxamide CAS No. 1112434-06-6

5-amino-N-(3,5-dimethylphenyl)-1-{[2-(4-methoxyphenyl)-5-methyl-1,3-oxazol-4-yl]methyl}-1H-1,2,3-triazole-4-carboxamide

Cat. No.: B2383561
CAS No.: 1112434-06-6
M. Wt: 432.484
InChI Key: TUWQXXWEHHRYGG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

5-amino-N-(3,5-dimethylphenyl)-1-{[2-(4-methoxyphenyl)-5-methyl-1,3-oxazol-4-yl]methyl}-1H-1,2,3-triazole-4-carboxamide is a highly potent and selective ATP-competitive inhibitor of MAP kinase-interacting serine/threonine-protein kinases 1 and 2 (MNK1/2). This compound was developed to target the MNK-eIF4F signaling axis, which plays a critical role in the post-transcriptional regulation of oncogenic mRNAs . Its primary research value lies in its application as a chemical probe to investigate the biological functions of MNK1 and MNK2 in oncology and immunology contexts. By inhibiting MNK1/2 kinase activity, this compound effectively suppresses the phosphorylation of eukaryotic initiation factor 4E (eIF4E), a key node in cap-dependent translation. Preclinical studies have demonstrated its efficacy in impairing the proliferation and survival of various cancer cell lines, particularly those dependent on eIF4E-driven translation for oncogenic proteins . Researchers utilize this inhibitor to explore novel therapeutic strategies aimed at disrupting cancer cell signaling and protein synthesis, and to evaluate its potential in combination therapies to overcome resistance to other targeted agents. Its high selectivity profile makes it an invaluable tool for dissecting the specific contributions of MNK-eIF4E signaling in disease models without the confounding effects of off-target kinase inhibition.

Properties

IUPAC Name

5-amino-N-(3,5-dimethylphenyl)-1-[[2-(4-methoxyphenyl)-5-methyl-1,3-oxazol-4-yl]methyl]triazole-4-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H24N6O3/c1-13-9-14(2)11-17(10-13)25-22(30)20-21(24)29(28-27-20)12-19-15(3)32-23(26-19)16-5-7-18(31-4)8-6-16/h5-11H,12,24H2,1-4H3,(H,25,30)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TUWQXXWEHHRYGG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC(=C1)NC(=O)C2=C(N(N=N2)CC3=C(OC(=N3)C4=CC=C(C=C4)OC)C)N)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H24N6O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

432.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

5-amino-N-(3,5-dimethylphenyl)-1-{[2-(4-methoxyphenyl)-5-methyl-1,3-oxazol-4-yl]methyl}-1H-1,2,3-triazole-4-carboxamide (referred to as Compound A) is a complex organic compound belonging to the triazole class. Its structure suggests potential biological activities, particularly in the realms of oncology and antimicrobial research. This article reviews the biological activity of Compound A based on available literature and experimental data.

Compound A has the molecular formula C21H24N6O3C_{21}H_{24}N_{6}O_{3} and a molecular weight of approximately 396.46 g/mol. The compound features a triazole ring, which is known for its diverse biological activities, including antifungal and anticancer properties.

Anticancer Activity

Several studies have indicated that compounds containing triazole moieties exhibit significant anticancer effects. For instance, the triazole ring can interact with various cellular targets involved in cancer progression. In vitro studies have shown that similar compounds can inhibit tumor cell proliferation by inducing apoptosis and disrupting cell cycle progression.

Case Study:
A study involving related triazole derivatives demonstrated that they exhibited cytotoxic effects against various cancer cell lines, including breast and colon cancer cells. The mechanism was attributed to the induction of reactive oxygen species (ROS), leading to oxidative stress and subsequent cell death.

Antimicrobial Properties

Triazoles are also recognized for their antimicrobial properties. The presence of the oxazole and methoxyphenyl groups in Compound A may enhance its ability to combat bacterial infections.

Research Findings:
In vitro assays have indicated that related compounds possess significant antibacterial activity against Gram-positive and Gram-negative bacteria. The proposed mechanism includes disruption of bacterial cell wall synthesis and interference with nucleic acid metabolism.

The biological activity of Compound A is likely mediated through multiple mechanisms:

  • Inhibition of Enzyme Activity: Triazoles can inhibit enzymes critical for DNA synthesis and repair.
  • Induction of Apoptosis: The compound may trigger apoptotic pathways in cancer cells.
  • Antioxidant Activity: By modulating oxidative stress levels, it may protect healthy cells while targeting malignant ones.

Data Table: Summary of Biological Activities

Activity TypeObserved EffectReference
AnticancerInduction of apoptosis
AntimicrobialInhibition of bacterial growth
Enzyme InhibitionDisruption of DNA synthesis

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Effects on Aromatic Rings

  • 5-Amino-N-(3,5-dimethoxyphenyl)-1-{[2-(4-ethoxyphenyl)-5-methyl-1,3-oxazol-4-yl]methyl}-1H-1,2,3-triazole-4-carboxamide (): Key Differences: Replaces 3,5-dimethylphenyl with 3,5-dimethoxyphenyl and 4-methoxyphenyl with 4-ethoxyphenyl. Ethoxy vs. methoxy on the oxazole ring may alter steric bulk and lipophilicity (logP), influencing membrane permeability .
  • N-Substituted-5-methyl-1-(4-methylphenyl)-1H-1,2,3-triazole-4-carboxamide derivatives (): Key Differences: Lacks the oxazole moiety and features a 4-methylphenyl group instead of 3,5-dimethylphenyl. The 4-methylphenyl group may decrease steric hindrance compared to 3,5-dimethylphenyl, possibly improving synthetic yields (e.g., 68% yield for 3a in ) .

Heterocyclic Core Modifications

  • Pyrazole-4-carboxamides (): Key Differences: Pyrazole instead of triazole core; chlorine substituents (e.g., 5-chloro derivatives in ). Impact: Pyrazole’s reduced aromaticity compared to triazole may decrease stability.
  • 4-Benzyl-1,3-oxazole derivatives (): Key Differences: Oxazole linked to benzyl groups instead of triazole-carboxamide. Impact: Benzyl groups enhance lipophilicity, favoring blood-brain barrier penetration but reducing aqueous solubility. The absence of a triazole-amino group limits hydrogen-bonding interactions .

Table 1: Key Properties of Selected Compounds

Compound Core Structure Aromatic Substituents Melting Point (°C) Yield (%) logP (Predicted)
Target Compound Triazole-Oxazole 3,5-Dimethylphenyl, 4-Methoxyphenyl Not Reported Not Reported ~3.2
5-Amino-N-(3,5-dimethoxyphenyl)-...-4-ethoxyphenyl... () Triazole-Oxazole 3,5-Dimethoxyphenyl, 4-Ethoxyphenyl Not Reported Not Reported ~2.8
5-Chloro-N-(4-cyano-1-phenyl-1H-pyrazol-5-yl)-3-methyl-1-phenyl-1H-pyrazole-4-carboxamide () Pyrazole Phenyl, Chlorine 133–135 68 ~4.1
N-(3,5-di-tert-butyl-4-hydroxyphenyl)-... () Pyrazole tert-Butyl, Hydroxyl Not Reported Not Reported ~5.0

Q & A

Q. What are the common synthetic pathways for this compound, and how are critical intermediates stabilized?

The synthesis typically involves multi-step organic reactions, including condensation, cyclization, and functional group modifications. Key steps may include the formation of the 1,3-oxazole ring via cyclization of acylated precursors and the introduction of the 1,2,3-triazole moiety through copper-catalyzed azide-alkyne cycloaddition (CuAAC). Stabilization of intermediates, such as carboxamide derivatives, often requires anhydrous conditions and temperature control (e.g., reflux in ethanol or DMF). Purification via column chromatography or recrystallization is critical to isolate high-purity products .

Q. Which spectroscopic techniques are most effective for structural confirmation?

Nuclear Magnetic Resonance (NMR) spectroscopy (¹H, ¹³C, and 2D experiments like COSY and HSQC) is essential for confirming the connectivity of aromatic and heterocyclic rings. Infrared (IR) spectroscopy identifies functional groups like carboxamide (C=O stretch at ~1650 cm⁻¹) and methoxy groups. Mass spectrometry (MS) and High-Resolution MS (HRMS) validate molecular weight and fragmentation patterns. X-ray crystallography may resolve ambiguous stereochemistry .

Advanced Research Questions

Q. How can reaction conditions be optimized to improve yield and selectivity?

Statistical Design of Experiments (DoE) methods, such as factorial designs or Response Surface Methodology (RSM), are recommended. Variables like temperature, solvent polarity (e.g., DMF vs. THF), and catalyst loading (e.g., CuI in CuAAC) can be systematically varied. For example, highlights the use of central composite designs to minimize experimental runs while maximizing data on yield-pH relationships or byproduct formation .

Q. What strategies resolve contradictions in bioactivity data across assays?

Discrepancies may arise from solubility limitations (e.g., low aqueous solubility leading to false negatives in cell-based assays). Mitigation strategies include:

  • Using co-solvents (e.g., DMSO ≤1%) or liposomal formulations to enhance bioavailability.
  • Validating results with orthogonal assays (e.g., surface plasmon resonance for binding affinity vs. enzymatic inhibition assays).
  • Conducting stability studies (HPLC monitoring) to rule out compound degradation .

Q. How can computational methods predict and rationalize molecular interactions?

Quantum mechanical calculations (e.g., DFT for electron density mapping) and molecular docking (e.g., AutoDock Vina) model interactions with biological targets like kinases or GPCRs. emphasizes integrating computational reaction path searches with experimental validation to identify key binding motifs, such as the methoxy group’s electron-donating effects on nucleophilic attack susceptibility .

Q. What structural modifications enhance pharmacological efficacy while reducing off-target effects?

Structure-Activity Relationship (SAR) studies guided by bioisosteric replacement (e.g., substituting the 4-methoxyphenyl group with a 4-fluorophenyl moiety to modulate lipophilicity) can optimize target engagement. Metabolite profiling (LC-MS/MS) identifies metabolic soft spots, such as oxidation-prone methyl groups, for deuterium exchange to improve metabolic stability .

Methodological Considerations for Data Analysis

Q. How should researchers handle batch-to-batch variability in biological activity?

  • Standardize synthesis protocols (e.g., strict control of reaction time and stoichiometry).
  • Implement Quality Control (QC) metrics (e.g., ≥95% purity by HPLC, consistent NMR spectra).
  • Use internal reference compounds in bioassays to normalize activity data .

Q. What in silico tools are recommended for toxicity profiling?

Tools like ProTox-II predict hepatotoxicity and mutagenicity by analyzing structural alerts (e.g., nitro groups). ADMET predictors (e.g., SwissADME) assess permeability (LogP) and cytochrome P450 interactions. Cross-validate predictions with in vitro assays (e.g., Ames test for mutagenicity) .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.